Chemical structure and physicochemical properties of 5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole
Chemical structure and physicochemical properties of 5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole
A Technical Guide to the Physicochemical Characterization of Substituted Phenyl-1,2,4-Triazoles
Preamble: An inquiry was made for a comprehensive guide on the chemical structure and physicochemical properties of 5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole. A thorough search of public scientific databases and literature reveals no specific data for this exact molecule, suggesting it may be a novel or proprietary compound. This guide has therefore been developed by a Senior Application Scientist to serve as an expert template for researchers. We will use the structurally analogous and publicly documented compound, 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol , as our reference molecule. This document provides the rigorous framework, experimental logic, and detailed protocols necessary to characterize the target molecule or any similar novel triazole derivative.
Introduction: The 1,2,4-Triazole Scaffold in Drug Discovery
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique chemical features—hydrogen bond donating and accepting capabilities, metabolic stability, and ability to engage in various non-covalent interactions—make it a versatile building block for designing compounds with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1]
The substitution pattern on the triazole core and its appended rings, such as the dimethoxyphenyl group in our reference compound, is critical. This group can significantly influence the molecule's steric and electronic properties, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile and its target-binding affinity.[2][3] This guide provides a systematic approach to quantifying these crucial physicochemical properties, which are foundational to any drug development program.
Chemical Structure and Synthesis
Molecular Structure
The reference compound, 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol, features a central 1,2,4-triazole ring substituted with a 3,4-dimethoxyphenyl group at the 3-position and a thiol group at the 5-position. The presence of the thiol group means the compound can exist in two tautomeric forms: the thione form and the thiol form.
Caption: General synthesis workflow for the reference compound.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its ultimate success. [2]They govern everything from formulation development to in vivo bioavailability. For novel compounds like 5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole, these properties must be determined experimentally.
| Property | Description | Predicted/Measured Value (Reference) | Importance in Drug Development |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 253.29 g/mol | Influences diffusion, permeability, and overall size. Generally, MW < 500 is preferred for oral drugs. |
| Melting Point | The temperature at which a solid becomes a liquid. | >250 °C [4] | Indicates purity and lattice energy. Important for formulation and stability. [] |
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water at a given temperature. | Low (predicted) | Crucial for absorption and bioavailability. Poor solubility is a major hurdle in development. [6] |
| Lipophilicity (LogP) | The ratio of the concentration of a compound in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water). | Predicted: 1.5 - 2.5 | Governs membrane permeability, plasma protein binding, and metabolism. [3]A LogP between 1 and 3 is often optimal. |
| Acidity (pKa) | The negative log of the acid dissociation constant; indicates the strength of an acid. | Predicted: ~7.5 (thiol) | Determines the ionization state of the molecule at physiological pH, affecting solubility, permeability, and target binding. [2] |
Experimental Protocols for Physicochemical Characterization
The following protocols are standard, robust methods for determining the key physicochemical properties of a novel chemical entity (NCE).
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This is the "gold standard" method for determining thermodynamic equilibrium solubility. It involves saturating a buffered aqueous solution with an excess of the solid compound and measuring the concentration of the dissolved material after equilibrium is reached.
Methodology:
-
Preparation: Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8). 2. Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer solution in separate glass vials. The excess should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. 4. Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge the samples.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it immediately using a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Caption: Workflow for the Shake-Flask solubility determination method.
Determination of Lipophilicity (LogP/LogD)
Principle: While the shake-flask method can be used, HPLC-based methods are often faster and require less material, making them suitable for early-stage discovery. [7]This method correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of standard compounds.
Methodology:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of standard compounds with well-documented LogP values that span a relevant range (e.g., -1 to 5).
-
Analysis of Standards: Inject each standard compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot LogP (y-axis) versus log(k') (x-axis) for the standards. The relationship should be linear.
-
Analysis of Test Compound: Inject the test compound under the identical HPLC conditions and determine its retention time and log(k').
-
Determine LogP: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound from its log(k') value.
Determination of Acidity (pKa)
Principle: Potentiometric titration is a highly accurate method for pKa determination. [8]It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized. For compounds with low solubility, UV-Vis spectrophotometry is a powerful alternative. [8] Methodology (Potentiometric Titration):
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Data Collection: Add a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator. Record the pH after each addition.
-
Curve Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point is identified by the steepest point of the curve (the inflection point).
-
Refinement: For precise values, the first or second derivative of the titration curve can be calculated to accurately locate the equivalence point(s).
Conclusion
The systematic characterization of physicochemical properties is a non-negotiable cornerstone of modern drug discovery. While the specific compound 5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole lacks public data, this guide provides the authoritative framework and detailed experimental protocols required for its comprehensive evaluation. By applying these methods, researchers can generate the critical data needed to assess the compound's drug-like potential, guide structure-activity relationship (SAR) studies, and make informed decisions in the progression of a drug development program. The principles and protocols detailed herein for the analogous compound, 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol, are directly applicable and represent industry-standard best practices.
References
- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
- Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery.
- ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.
- PMC. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels.
- BOC Sciences. (n.d.). Physicochemical Property Prediction.
- PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- PMC. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- ResearchGate. (n.d.). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES.
- World Health Organization (WHO). (n.d.). Annex 4.
- Iraqi Journal of Science. (2025, May 30). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking.
- PubMed. (2014, September 15). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- PubMed. (2001, August 15). 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity.
- ResearchGate. (2026, February 5). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
